4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
4-(4-ethoxyphenyl)-6-(2-methylpropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-4-24-13-7-5-12(6-8-13)16-15-14(19-18(23)20-16)10-21(17(15)22)9-11(2)3/h5-8,11,16H,4,9-10H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIRNDSWQSDMHPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CN(C3=O)CC(C)C)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione are protein kinases. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Mode of Action
This compound interacts with its targets, the protein kinases, by inhibiting their activity. This inhibition disrupts the normal functioning of the cell, leading to changes in cell growth, differentiation, migration, and metabolism.
Biochemical Pathways
The compound affects the protein kinase pathways, which are responsible for various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism. By inhibiting protein kinases, this compound disrupts these pathways, leading to downstream effects that can include cell death.
Pharmacokinetics
Most of the synthesized compounds in the same class were predicted to have good pharmacokinetics properties in a theoretical kinetic study. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound and their impact on bioavailability would need to be studied further.
Result of Action
The molecular and cellular effects of this compound’s action are primarily the result of its inhibition of protein kinases. This inhibition can lead to cell death, making the compound potentially useful in the treatment of diseases characterized by uncontrolled cell growth, such as cancer.
Biochemical Analysis
Biochemical Properties
They can participate in a variety of biochemical reactions, often acting as inhibitors or activators of enzymes.
Biological Activity
The compound 4-(4-ethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (CAS Number: 923189-11-1) is a novel heterocyclic compound belonging to the pyrimidinedione class. Its structure features a pyrimidine ring with significant substitutions that may confer various biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₃ |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 923189-11-1 |
Anti-inflammatory Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine compounds exhibit significant anti-inflammatory properties. In a study evaluating the inhibition of cyclooxygenase-2 (COX-2), compounds similar to 4-(4-ethoxyphenyl)-6-isobutyl demonstrated potent inhibitory effects with IC₅₀ values comparable to the standard drug celecoxib (IC₅₀ = 0.04 ± 0.01 μmol) . The ability to suppress COX-2 activity is crucial for developing anti-inflammatory agents.
Anticancer Potential
The compound has also been investigated for its anticancer properties. Pyrimidine derivatives are known to exhibit antitumor activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cells. For instance, polycyclic compounds derived from pyrimidine structures have shown efficacy against various cancer types by inhibiting key enzymes involved in tumor progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit serine/threonine kinases and other signaling pathways associated with cancer cell proliferation .
- Reduction of Inflammatory Mediators : The suppression of pro-inflammatory cytokines and enzymes like iNOS and COX-2 plays a critical role in mitigating inflammation .
- Cell Cycle Regulation : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, thereby preventing their proliferation .
Case Studies
- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, pyrimidine derivatives showed significant reduction in inflammation compared to controls, indicating their potential as therapeutic agents for inflammatory diseases.
- Antitumor Efficacy : A study on the impact of pyrimidine derivatives on human colorectal carcinoma cells demonstrated marked antiproliferative effects, with IC₅₀ values indicating strong cytotoxicity against these cancer cells .
Scientific Research Applications
Protein Kinase Inhibition
One of the primary mechanisms of action for this compound is its ability to inhibit protein kinases. Protein kinases play crucial roles in various cellular processes including cell growth and metabolism. The inhibition of these enzymes can lead to significant therapeutic effects in diseases characterized by abnormal cell proliferation such as cancer.
Anticancer Activity
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit anticancer properties. The compound has shown potential in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression. Studies have demonstrated that modifications to the pyrrolo structure can enhance its efficacy against various cancer cell lines .
Antimicrobial Properties
Pyrrolo[3,4-d]pyrimidine derivatives have been evaluated for their antimicrobial activities. The compound has shown effectiveness against a range of pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound's structural characteristics allow it to modulate inflammatory responses. Research has indicated that it can inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases .
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-ethoxyphenyl group in the target compound (electron-donating) contrasts with analogs like 4-cyanophenyl (electron-withdrawing) or 4-chlorophenyl. Such differences influence electronic properties and binding interactions. For example, 4-cyanophenyl analogs show stronger elastase inhibition , while 4-hydroxyphenyl derivatives excel in α-glucosidase inhibition .
- Position 6 Substituents : The 6-isobutyl group in the target compound may enhance steric hindrance compared to 6-benzyl (Compound A) or 6-(4-methoxybenzyl) . This could reduce off-target interactions or alter metabolic stability.
Table 2: Physicochemical Data for Selected Analogs
- Synthesis Efficiency: High yields (e.g., 87% for the 4-(2-hydroxyphenyl) analog ) suggest robustness in Biginelli-like reactions for dihydropyrimidinone synthesis. The target compound’s synthesis may follow similar protocols.
- Thermal Stability : Melting points >200°C (e.g., ~220°C ) indicate high crystallinity, likely shared by the target compound due to its rigid bicyclic core.
Molecular Docking and Dynamic Studies
- Compound A (6-benzyl-4-hydroxyphenyl) demonstrated strong α-glucosidase inhibition with a binding energy of -7.9 kcal/mol and RMSD of 1.7 Å in simulations . The target compound’s isobutyl group may alter hydrophobic interactions in similar binding pockets.
- Chlorophenyl analogs (e.g., ) could exhibit distinct binding modes due to halogen bonding, a feature absent in the ethoxy-substituted target compound.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for confirming the structural integrity of this compound during synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., ethoxyphenyl and isobutyl groups) and hydrogen bonding patterns.
- X-ray Crystallography : For absolute structural confirmation, single-crystal diffraction can resolve bond angles and torsional strain in the pyrrolo-pyrimidine-dione core .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula accuracy, particularly for heteroatom content (N, O).
Q. What are the key considerations for optimizing solubility and stability in in vitro assays?
- Methodological Answer :
- Solvent Selection : Test polar aprotic solvents (DMSO, DMF) for dissolution, and assess stability via HPLC under varying pH (e.g., phosphate buffers at pH 6–8).
- Thermogravimetric Analysis (TGA) : Evaluate thermal stability to identify decomposition thresholds.
- Light Sensitivity : Conduct UV-Vis spectroscopy under controlled light conditions to detect photodegradation products.
Q. How can multi-step synthesis routes be designed to minimize byproducts in the pyrrolo-pyrimidine-dione core?
- Methodological Answer :
- Stepwise Cyclization : Use microwave-assisted synthesis for controlled ring formation, reducing side reactions.
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) groups to shield reactive amines during intermediate steps.
- Purification : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with recrystallization for high-purity isolates .
Advanced Research Questions
Q. How can computational methods be applied to predict reaction pathways and optimize catalytic conditions for derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify rate-limiting steps.
- Machine Learning (ML) : Train models on existing reaction datasets to predict optimal catalysts (e.g., Pd/C or organocatalysts) and solvent systems.
- Feedback Loops : Integrate experimental results into computational workflows to refine predictions (e.g., ICReDD’s hybrid approach) .
Q. What strategies resolve contradictions in biological activity data across different assay platforms?
- Methodological Answer :
- Cross-Validation : Replicate assays in orthogonal systems (e.g., cell-free enzyme inhibition vs. whole-cell viability assays).
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and systemic biases in high-throughput screening data.
- Structure-Activity Relationship (SAR) : Corrogate discrepancies by synthesizing analogs with modified substituents (e.g., fluorophenyl vs. ethoxyphenyl) .
Q. How should reactor design be tailored for scaling up enantioselective synthesis of this compound?
- Methodological Answer :
- Continuous Flow Reactors : Optimize residence time and temperature gradients to enhance enantiomeric excess (ee).
- Mixing Efficiency : Use computational fluid dynamics (CFD) simulations to prevent hot spots in exothermic steps.
- In-line Analytics : Implement real-time FTIR or Raman spectroscopy for rapid quality control .
Q. What advanced techniques characterize intermolecular interactions in co-crystals or polymorphs?
- Methodological Answer :
- Powder X-ray Diffraction (PXRD) : Differentiate polymorphic forms by comparing experimental and simulated patterns.
- Differential Scanning Calorimetry (DSC) : Identify phase transitions and stability hierarchies.
- Solid-State NMR : Probe hydrogen-bonding networks and π-π stacking in co-crystals .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
